4-Amino-2-oxo-6-phenyl-1,2-dihydropyrimidine-5-carbonitrile
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Overview
Description
6-Amino-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carbonitrile is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carbonitrile typically involves the Biginelli reaction, a multi-component reaction that combines an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually carried out under acidic conditions, often using hydrochloric acid or acetic acid as a catalyst. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
6-Amino-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-2-oxo-1-phenyl-4-[(1H-1,2,4-triazol-1-yl)methyl]-1,2-dihydropyrimidine-5-carbonitrile
- 6-Amino-4-[(2,4-dichlorophenoxy)methyl]-2-oxo-1-phenyl-1,2-dihydropyrimidine-5-carbonitrile
Uniqueness
6-Amino-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in medicinal chemistry and industrial applications.
Properties
CAS No. |
85690-55-7 |
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Molecular Formula |
C11H8N4O |
Molecular Weight |
212.21 g/mol |
IUPAC Name |
4-amino-2-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H8N4O/c12-6-8-9(7-4-2-1-3-5-7)14-11(16)15-10(8)13/h1-5H,(H3,13,14,15,16) |
InChI Key |
RGDOITBMSUVDTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=O)N2)N)C#N |
Origin of Product |
United States |
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